2-Chloro-4-(1-chlorovinyl)pyridine
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Overview
Description
2-Chloro-4-(1-chlorovinyl)pyridine is an organic compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a chlorovinyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-chlorovinyl)pyridine typically involves the chlorination of 4-vinylpyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-chlorovinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The chlorovinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2-chloro-4-ethylpyridine under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aldehydes, carboxylic acids, and ethyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(1-chlorovinyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-chlorovinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with a single chlorine atom at the second position.
4-Vinylpyridine: A precursor to 2-Chloro-4-(1-chlorovinyl)pyridine with a vinyl group at the fourth position.
2,4-Dichloropyridine: A compound with chlorine atoms at both the second and fourth positions.
Uniqueness
This compound is unique due to the presence of both a chlorovinyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H5Cl2N |
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Molecular Weight |
174.02 g/mol |
IUPAC Name |
2-chloro-4-(1-chloroethenyl)pyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-5(8)6-2-3-10-7(9)4-6/h2-4H,1H2 |
InChI Key |
LSUAKKOCCLZAIG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=NC=C1)Cl)Cl |
Origin of Product |
United States |
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